molecular formula C16H27N3O3 B2742995 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1421515-25-4

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2742995
CAS No.: 1421515-25-4
M. Wt: 309.41
InChI Key: AOWFBBMJXHQFEV-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PROPANAMIDE is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for research applications. This synthetic molecule features a distinctive structure combining a 3,5-dimethylisoxazole moiety with a substituted piperidine group, linked by a propanamide chain. The isoxazole ring is a common pharmacophore found in various biologically active molecules, while the piperidine scaffold is frequently utilized in drug discovery for its versatile binding properties . This specific structural architecture suggests potential for interaction with various enzymatic and receptor targets, making it a valuable tool for investigating novel biological pathways. Researchers are exploring this compound primarily as a key candidate in the development of novel kinase inhibitors, which are crucial for the study of cell signaling, proliferation, and survival mechanisms . Its potential applications extend to preclinical research in oncology, with studies investigating its role in disrupting critical pathways involved in tumor growth . Furthermore, the presence of the piperidine structural motif, often associated with neuroactive compounds, indicates possible research utility in neurodegenerative conditions such as Alzheimer's and Parkinson's disease . This product is strictly intended for research purposes in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols, including the use of personal protective equipment, and are responsible for conducting all necessary experiments in compliance with their institution's guidelines and local regulations.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-12-15(13(2)22-18-12)4-5-16(20)17-14-6-8-19(9-7-14)10-11-21-3/h14H,4-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWFBBMJXHQFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N2O2C_{15}H_{22}N_{2}O_{2} with a molecular weight of approximately 262.35 g/mol. The structure includes an oxazole ring and a piperidine moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing oxazole and piperidine functionalities often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many oxazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Piperidine derivatives are frequently explored for their anticancer properties.
  • Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

The biological activity of this compound can be attributed to its interactions with specific biological targets. These interactions may involve:

  • Binding Affinity : The compound may exhibit high binding affinity to certain receptors or enzymes, influencing their activity.
  • Structural Modifications : The presence of the oxazole and piperidine rings may facilitate interactions with amino acids in target proteins.

In Vitro Studies

In vitro studies have demonstrated that similar oxazole-containing compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a study reported that derivatives with oxazole rings showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these pathogens.

Enzyme Inhibition Studies

Enzyme inhibition studies have shown that compounds with piperidine moieties can effectively inhibit AChE. For example, one study reported IC50 values for related compounds ranging from 0.63 µM to 6.28 µM against AChE, highlighting the potential of oxazole-piperidine hybrids in neuropharmacology .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxazole derivatives for their antibacterial and enzyme inhibitory activities. The results indicated that compounds featuring both oxazole and piperidine structures displayed enhanced biological activity compared to those with only one of these moieties. Specifically, the compound demonstrated strong AChE inhibition with an IC50 value comparable to standard drugs used in treatment .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(4-methylthiazol-2-yl)-N-[3-(2-naphthyl)-1H-pyrazol-5-yl]propanamideThiazole ring; pyrazole moietyAnticancer
4-(3-methylisoxazol-5-yl)-N-[4-(phenyl)thiazol-2-yl]propanamideIsoxazole; thiazoleAntimicrobial
N-[3-(methylsulfanylphenyl)-1H-pyrazol-4-yloxy]-propanamidePyrazole; ether linkageAnti-inflammatory

The uniqueness of this compound lies in its combination of both oxazole and piperidine functionalities along with a propanamide linkage. This specific arrangement may confer distinct pharmacological properties not observed in other similar compounds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name Molecular Formula CAS Number Key Functional Groups Applications/Properties
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide Not provided Not available Oxazole, methoxyethyl-piperidine, propanamide Likely pharmaceutical intermediate
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C16H24N2O2 61086-18-8 Piperidine, phenyl, propanamide Pharmaceutical intermediate
A-836,339 C17H25FN2O2S Not provided Thiazole, cyclopropane carboxamide Cannabinoid receptor agonist (CB2)
Propanil (N-(3,4-dichlorophenyl)propanamide) C9H9Cl2NO 709-98-8 Dichlorophenyl, propanamide Herbicide (pesticide)

Key Observations:

Core Backbone : All compounds share a propanamide backbone, but substituents dictate their biological activity and applications.

Heterocyclic Moieties :

  • The target compound’s oxazole ring (aromatic, electron-rich) contrasts with the thiazole in A-836,339 (sulfur-containing, polar) and the dichlorophenyl group in propanil (chlorinated, lipophilic) .
  • The methoxyethyl-piperidine group in the target compound may enhance solubility compared to the phenyl group in N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide .

Applications :

  • Pharmaceutical intermediates (target compound and N-[(4-methoxymethyl)...) vs. receptor agonists (A-836,339) and herbicides (propanil).

Pharmacological and Chemical Properties

  • A-836,339 : The thiazole and cyclopropane carboxamide groups are critical for CB2 receptor binding, demonstrating how heterocycle choice directly impacts target specificity .
  • Propanil : The dichlorophenyl group confers herbicidal activity by inhibiting acetolactate synthase in plants, highlighting the role of halogenation in pesticidal applications .

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